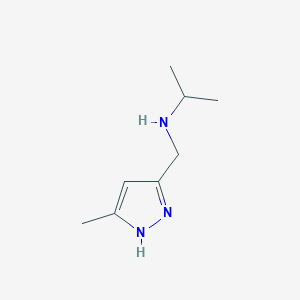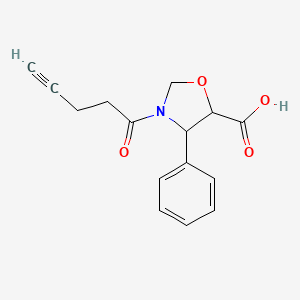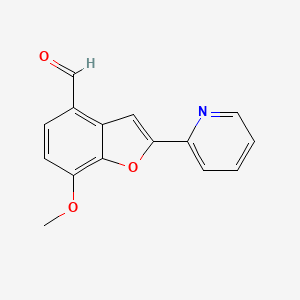
7-Methyl-5-(methylsulfanyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-5-(methylthio)quinolin-8-ol is a quinoline derivative known for its diverse chemical properties and potential applications in various fields. This compound is characterized by a quinoline ring substituted with a methyl group at the 7th position and a methylthio group at the 5th position, along with a hydroxyl group at the 8th position. The unique structure of this compound contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-(methylthio)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of reactions involving methylation, thiolation, and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 7-Methyl-5-(methylthio)quinolin-8-ol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: 7-Methyl-5-(methylthio)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
7-Methyl-5-(methylthio)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 7-Methyl-5-(methylthio)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
相似化合物的比较
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
5,7-Dimethyl-8-hydroxyquinoline: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-Styryl-8-hydroxyquinoline: Exhibits enhanced electron mobility and thermal stability due to extended π-conjugation.
Uniqueness: 7-Methyl-5-(methylthio)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its combination of methyl and methylthio groups, along with the hydroxyl group, allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
37596-97-7 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC 名称 |
7-methyl-5-methylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C11H11NOS/c1-7-6-9(14-2)8-4-3-5-12-10(8)11(7)13/h3-6,13H,1-2H3 |
InChI 键 |
IBQGXAJBZBDGQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC=NC2=C1O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)


![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)



![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)





